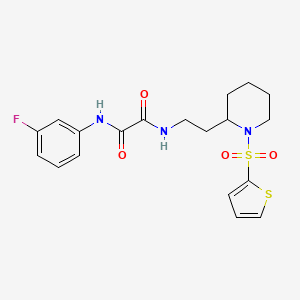
N1-(3-fluorophenyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(3-fluorophenyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C19H22FN3O4S2 and its molecular weight is 439.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N1-(3-fluorophenyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. The compound features a complex structure that includes a fluorinated phenyl group, a piperidine moiety, and a thiophene sulfonyl group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈F₁N₃O₃S, with a molecular weight of approximately 367.42 g/mol. The presence of the fluorine atom is expected to enhance the compound's electronic properties, potentially influencing its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Modulation : The compound may act as an antagonist or modulator at specific receptors involved in pain and inflammatory pathways. Similar compounds have shown efficacy in modulating ion channels like TRPM8, which is crucial for sensory perception and nociception.
- Enzyme Inhibition : The oxalamide functional group may facilitate interactions with enzymes, potentially leading to inhibitory effects on pathways associated with inflammation and cancer progression.
In Vitro Studies
Preliminary in vitro studies have demonstrated that this compound exhibits significant anti-inflammatory and analgesic properties. For example:
- TRPM8 Channel Interaction : Research indicates that the compound can effectively bind to TRPM8 channels, influencing their activity and providing insights into pain modulation mechanisms.
- Anticancer Activity : Compounds with similar structures have been investigated for their anticancer properties. In vitro assays suggest that this compound may inhibit cell proliferation in various cancer cell lines .
Case Studies
Several studies have explored the pharmacological potential of compounds related to this compound:
- Anti-inflammatory Effects : A study evaluated the anti-inflammatory effects of a structurally similar compound in a murine model of arthritis. Results indicated a significant reduction in inflammatory markers and joint swelling, suggesting potential therapeutic applications in inflammatory diseases .
- Pain Management : In another study focusing on pain relief, the compound showed promise in reducing hyperalgesia in animal models, indicating its potential as an analgesic agent.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is beneficial:
| Compound Name | CAS Number | Notable Features | Biological Activity |
|---|---|---|---|
| N1-(3-chloro-4-fluorophenyl)-N2-(thiophen-2-ylmethyl)oxalamide | 19262-68-1 | Contains chloro substituent | Potential different biological activity |
| N1,N2-bis(thiophen-2-ylmethyl)oxalamide | 6421749 | Simpler structure without additional aromatic substitutions | Baseline for comparison on anti-inflammatory effects |
| N1-(4-fluorophenyl)-N2-(morpholino-thiophenesulfonamide) | 2034348-29-1 | Morpholino ring enhances solubility | Explored for anticancer activities |
Properties
IUPAC Name |
N'-(3-fluorophenyl)-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O4S2/c20-14-5-3-6-15(13-14)22-19(25)18(24)21-10-9-16-7-1-2-11-23(16)29(26,27)17-8-4-12-28-17/h3-6,8,12-13,16H,1-2,7,9-11H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCLTWRGNLURDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C(=O)NC2=CC(=CC=C2)F)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














